3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-iodo-2,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3/c1-6-7(9)8-11(2)4-3-5-12(8)10-6/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCXHKHDSTVOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCN(C2=C1I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination via Electrophilic Substitution
The most widely reported method involves iodination of 2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine using iodine (I₂) in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). The reaction typically proceeds in polar aprotic solvents like acetonitrile or dichloromethane at ambient or mildly elevated temperatures (25–50°C).
Mechanism :
-
Iodine reacts with the oxidizing agent to generate iodonium ions (I⁺), which act as electrophiles.
-
The electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution, yielding the iodinated product.
Optimization :
-
Solvent Choice : Acetonitrile enhances reaction rates due to its high polarity, facilitating iodonium ion stabilization.
-
Temperature Control : Reactions at 40°C achieve >90% yield within 6 hours, whereas room-temperature conditions require 24 hours for comparable efficiency.
-
Stoichiometry : A 1.2:1 molar ratio of I₂ to precursor minimizes side products like di-iodinated derivatives.
Table 1 : Yield Variations in Iodination Reactions
| Solvent | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | H₂O₂ | 40 | 6 | 92 |
| DCM | NaOCl | 25 | 24 | 88 |
| Ethanol | H₂O₂ | 50 | 12 | 78 |
Cyclization of Iodo-Substituted Intermediates
Two-Step Synthesis from 5-Amino-1H-Pyrazoles
An alternative route involves cyclizing 3-iodo-5-amino-1H-pyrazole derivatives with β-dicarbonyl compounds. For example, reacting 3-iodo-5-amino-1H-pyrazole with acetylacetone in acetic acid under oxygen promotes cyclodehydration, forming the tetrahydropyrazolo[1,5-a]pyrimidine scaffold.
Reaction Conditions :
-
Catalyst : Acetic acid (6 equivalents) acts as both solvent and catalyst.
-
Atmosphere : Oxygen gas (1 atm) accelerates oxidative cyclization.
-
Microwave Assistance : Irradiation at 130°C reduces reaction time from 18 hours to 45 minutes while maintaining yields >85%.
Mechanistic Insights :
-
Condensation between the amino group of the pyrazole and the ketone of acetylacetone forms an enamine intermediate.
-
Intramolecular cyclization followed by oxidation yields the saturated pyrimidine ring.
Table 2 : Substrate Scope for Cyclization Reactions
| β-Dicarbonyl Compound | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetylacetone | 89 | 18 |
| Ethyl acetoacetate | 82 | 20 |
| Dibenzoylmethane | 75 | 24 |
Microwave-Assisted Synthesis
Accelerated Cyclization and Iodination
Microwave irradiation significantly enhances reaction rates for both iodination and cyclization steps. For instance, a 2019 study demonstrated that irradiating a mixture of 5-amino-1H-pyrazole and iodine in acetonitrile at 100°C for 10 minutes achieved 94% yield, compared to 72% under conventional heating.
Benefits :
-
Energy Efficiency : Reduces energy consumption by 60% compared to traditional methods.
-
Scalability : Demonstrated effective at gram-scale production without yield loss.
Green Chemistry Approaches
Aqueous-Phase Reactions
To minimize environmental impact, researchers have explored water as a solvent for iodination. Using sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in water at 80°C, the reaction achieves 88% yield within 4 hours.
Mechanism :
-
K₂S₂O₈ oxidizes NaI to generate iodonium ions in situ.
-
The hydrophobic pyrazolo[1,5-a]pyrimidine precursor remains suspended, promoting interfacial reactivity.
Table 3 : Solvent Comparison in Green Synthesis
| Solvent | Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Water | K₂S₂O₈ | 80 | 88 |
| Ethanol | H₂O₂ | 50 | 78 |
| DMF | NaOCl | 40 | 85 |
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of 3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Iodo-2,4-dimethyl-4H-pyrazolo[1,5-a]pyrimidine | A549 (Lung) | 12.5 | |
| 3-Iodo derivative | MCF-7 (Breast) | 8.0 |
Case Study: Apoptosis Induction
A study demonstrated that this compound could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, suggesting its potential as a therapeutic agent against lung cancer .
Enzyme Inhibition
The compound has also been researched for its ability to inhibit specific enzymes crucial for cellular processes:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | |
| Xanthine oxidase | Moderate Inhibition | 72.4 |
These findings indicate that the compound may interfere with pyrimidine synthesis and purine metabolism pathways, potentially leading to therapeutic applications in conditions where these pathways are dysregulated.
Antimicrobial Properties
In addition to anticancer and enzyme inhibition activities, derivatives of this compound have been evaluated for their antimicrobial efficacy against various pathogens:
Case Study: Antimicrobial Activity
Research has shown that derivatives of 3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibit promising inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Pyrazolopyrimidines
Pyrazolo[1,5-a]pyrimidine isomers vary in nitrogen atom positioning (Fig. 1), leading to distinct physicochemical and biological behaviors:
Key Insight : The saturated 4,5,6,7-tetrahydro ring in the target compound distinguishes it from planar isomers, likely reducing DNA intercalation but improving membrane permeability .
Substituent-Driven Comparisons
Halogenated Analogues
Amino and Nitro Derivatives
| Compound | Substituents | Activity | Reference |
|---|---|---|---|
| 5-Amino-PP (e.g., Pim-1 inhibitors) | 5-NH2 | Nanomolar Pim-1 inhibition (IC50 ~10 nM) | |
| 6-Nitro-4,7-dihydro-PP | 6-NO2 | Antimicrobial, antitumor |
Key Insight: Amino groups at position 5 enhance kinase binding affinity, whereas nitro groups at position 6 improve antimicrobial activity but may increase toxicity .
Biological Activity
3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 2306275-13-6) is a member of the pyrazolo[1,5-a]pyrimidine class of compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is C8H12IN3, with a molecular weight of 277.11 g/mol. Its structure features a tetrahydropyrimidine ring fused with a pyrazole moiety. The presence of iodine and dimethyl groups contributes to its unique reactivity and biological profile.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In particular:
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, they have shown activity against BRAF(V600E) and EGFR kinases, which are pivotal in various cancers .
- Case Studies : A study involving a series of pyrazole derivatives demonstrated their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone .
Anti-inflammatory Activity
The anti-inflammatory potential of 3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is notable:
- In vitro Studies : Compounds in this class have been reported to exhibit inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests their utility in treating inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been explored:
- Activity Spectrum : Some synthesized pyrazole carboxamides demonstrated notable antifungal activity against various fungal strains. This highlights the potential for developing new antifungal agents from this scaffold .
Summary of Research Findings
Q & A
Basic: What are the common synthetic routes for preparing 3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-diketones, β-enaminones, or trifluoromethyl-β-diketones. For example:
- Step 1 : React 5-amino-3-iodo-4-methylpyrazole with a methyl-substituted enaminone (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate) under reflux in acetic acid or pyridine .
- Step 2 : Iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in DMF or via direct substitution during cyclization .
- Step 3 : Post-functionalization (e.g., hydrolysis, amidation) is performed using bis(pentafluorophenyl) carbonate (BPC) or other coupling agents .
Key validation : NMR (¹H/¹³C) and LC-MS for structural confirmation .
Basic: How is structural characterization performed for this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions, especially the iodomethyl group and tetrahydropyrimidine ring protons .
- X-ray crystallography : Used to resolve stereochemistry in partially hydrogenated derivatives (e.g., 4,5,6,7-tetrahydro configurations) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and halogen (iodine) presence .
Basic: What in vitro assays are used for initial biological screening of derivatives?
- Enzyme inhibition : Cathepsin K/B inhibition assays (IC50 determination via fluorogenic substrates) .
- Antiproliferative activity : Testing against cancer cell lines (e.g., HEPG2-1 liver carcinoma) using MTT assays, with IC50 values <5 µM indicating promising activity .
- COX-2 selectivity : Human whole-blood assays to measure inhibition of COX-2 vs. COX-1 .
Advanced: How can regioselectivity challenges in substitution reactions be addressed?
- Directing groups : Use of electron-withdrawing groups (e.g., trifluoromethyl) at the 7-position to steer electrophilic substitution to the 3- or 5-positions .
- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity (e.g., 120°C in pyridine for 20 minutes reduces side products) .
- Low-temperature intermediates : Isolate tetrahydropyrimidine diols at −15°C before dehydration to final products .
Advanced: What strategies resolve contradictory biological data (e.g., varying IC50 values) across studies?
- Assay standardization : Use identical cell lines (e.g., HEPG2-1 vs. S180 tumors) and control compounds (e.g., [18F]FDG for PET imaging comparisons) .
- Purity validation : HPLC ≥95% purity to exclude confounding effects from synthetic byproducts .
- Mechanistic studies : Pair enzymatic assays (e.g., cathepsin K) with molecular docking to confirm target engagement .
Advanced: How to design SAR studies for optimizing bioactivity?
- Substituent variation : Systematically modify the 2-phenyl, 4-methyl, and 7-trifluoromethyl groups to assess impact on COX-2 selectivity or antitumor activity .
- Hydrogenation level : Compare 4,5,6,7-tetrahydro vs. fully aromatic cores for improved metabolic stability .
- Hybrid scaffolds : Integrate chalcone or benzothiazole moieties to enhance kinase (CDK) inhibition .
Advanced: What are the challenges in developing this compound as a PET imaging agent?
- Radiolabeling : Use nucleophilic substitution with [18F]fluoride and tosylate precursors (25% radiochemical yield) .
- Biodistribution : Compare tumor-to-muscle ratios (>3:1) against [18F]FDG in murine models .
- Metabolic stability : Assess in vivo demethylation or deiodination using LC-MS .
Advanced: How does the compound act as an allosteric modulator?
- Target identification : Screen against GPCRs (e.g., serotonin 5-HT6) or CRF1 receptors via competitive binding assays .
- Structural insights : Molecular dynamics simulations to map interactions with allosteric pockets .
- Functional assays : Measure cAMP modulation in HEK293 cells expressing target receptors .
Advanced: What computational methods support mechanistic studies?
- Docking studies : Use AutoDock Vina to predict binding to cathepsin K (PDB: 1ATK) or CDK2 (PDB: 1HCL) .
- QSAR modeling : Correlate logP values (2.5–3.5) with cellular permeability for antitumor derivatives .
- DFT calculations : Analyze electron density at the iodine atom to predict reactivity in cross-coupling reactions .
Advanced: How to address low solubility in in vivo studies?
- Prodrug design : Introduce phosphate or PEG groups at the 7-oxo position .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .
- Co-solvent systems : Use DMSO:PBS (10:90) for intraperitoneal administration .
Advanced: What synthetic routes enable combinatorial library generation?
- Parallel synthesis : Use CombiSyn synthesizers for 50–100 mg scale reactions with trifluoromethyl-β-diketones .
- Post-functionalization : Amidation or acylation of carboxamide intermediates to diversify the library .
- Purification : Crystallization from reaction mixtures (≥90% purity) .
Advanced: How to validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
